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Abstract

Delavirdine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) formerly used in the
treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. As a key component of
highly active antiretroviral therapy (HAART), its unique chemical structure and properties confer
a specific mechanism of action and a distinct metabolic profile. This technical guide provides an
in-depth overview of delavirdine's structure, chemical properties, and detailed methodologies
for its synthesis and analysis. It is intended to serve as a comprehensive resource for
researchers and professionals involved in antiviral drug development and related fields.

Chemical Structure and Identification

Delavirdine, chemically known as N-[2-[4-[3-(1-methylethylamino)pyridin-2-yl]piperazin-1-
ylJcarbonyl-1H-indol-5-yllmethanesulfonamide, is a synthetic organic compound belonging to
the bis(heteroaryl)piperazine (BHAP) class of NNRTIs.

Chemical Structure:

Table 1: Chemical Identification of Delavirdine

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b15587106?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15587106?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Identifier Value

N-[2-[4-[3-(propan-2-ylamino)-2-
IUPAC Name pyridinyl]piperazine-1-carbonyl]-1H-indol-5-

ylImethanesulfonamide

CAS Number 136817-59-9

Molecular Formula C22H28N603S

Molecular Weight 456.56 g/mol

SMILES CC(C)NC1=NC=CC=C1N2CCN(CC2)C(=0)C3
=CNC4=C3C=C(C=C4)NS(=0)(=0)C

InChl Key WHBIGIKBNXZKFE-UHFFFAOY SA-N

Physicochemical Properties

The physicochemical properties of delavirdine influence its absorption, distribution, metabolism,
and excretion (ADME) profile.

Table 2: Physicochemical Properties of Delavirdine

Property Value Reference
Melting Point 226-228 °C N/A
pKal 4.56 N/A
pKa2 8.9 N/A
Log P (n-octanol/water) 2.84 N/A

N 2.942 (pH 1.0), 0.295 (pH 2.0),
Aqueous Solubility (mg/mL) N/A
0.00081 (pH 7.4)

Mechanism of Action and Signaling Pathways

Delavirdine is a non-competitive inhibitor of HIV-1 reverse transcriptase (RT). It binds to a
hydrophobic pocket in the p66 subunit of the enzyme, distinct from the active site for
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nucleoside binding. This allosteric binding induces a conformational change in the enzyme,
thereby inhibiting its RNA-dependent and DNA-dependent DNA polymerase activities.

One of the most significant interactions of delavirdine with cellular signaling pathways is its
inhibition of cytochrome P450 (CYP) enzymes, particularly CYP3A4. This inhibition is a key

factor in its drug-drug interaction profile.

Delavirdine's Inhibition of CYP450 Enzymes
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Delavirdine's inhibitory effect on major CYP450 enzymes.

Experimental Protocols
Synthesis of Delavirdine

The synthesis of delavirdine can be achieved through a multi-step process as outlined in the
following workflow. This process involves the synthesis of two key intermediates which are then
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coupled to form the final product.[1]

Delavirdine Synthesis Workflow

Intermediate 2 Synthesis
ethyl 5-nitroindole-2-carboxylate
eduction
Intermediate 1 Synthesis
2-chloro-3-aminopyridine 5-aminoindole-2-carboxylic acid
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iperazine Thionyl chloride
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A generalized workflow for the synthesis of delavirdine.
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Detailed Protocol:
e Step 1: Synthesis of Intermediate 1 (2-(1-piperazinyl)-3-[(1-methylethyl)amino]pyridine)
o To a solution of 2-chloro-3-aminopyridine in a suitable solvent, add acetone.
o Cool the mixture and add sodium cyanoborohydride portion-wise.
o Stir the reaction at room temperature until completion, monitored by TLC.
o Work up the reaction to isolate 2-chloro-3-[(1-methylethyl)amino]pyridine.
o React the product with an excess of piperazine at elevated temperature.
o Purify the resulting mixture to obtain the desired intermediate.[1]
o Step 2: Synthesis of Intermediate 2 (5-[(methylsulfonyl)amino]-indole-2-carboxylic acid)

o Reduce ethyl 5-nitroindole-2-carboxylate using a suitable reducing agent (e.g., SnCI2/HCI
or catalytic hydrogenation).

o Isolate the resulting 5-aminoindole-2-carboxylic acid.

o React the aminoindole with methanesulfonyl chloride in the presence of a base (e.g.,
pyridine) to yield the sulfonamide.

o Purify the product to obtain the second key intermediate.
o Step 3: Final Coupling to Yield Delavirdine

o Treat 5-[(methylsulfonyl)amino]-indole-2-carboxylic acid with thionyl chloride to form the
corresponding acyl chloride.

o In a separate flask, dissolve 2-(1-piperazinyl)-3-[(1-methylethyl)amino]pyridine in an
appropriate aprotic solvent.

o Slowly add the acyl chloride solution to the solution of the piperazine derivative at a
controlled temperature.
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o Stir the reaction until completion.

o Perform an aqueous workup and purify the crude product by recrystallization or
chromatography to obtain delavirdine.[1]

High-Performance Liquid Chromatography (HPLC)
Analysis
Table 3: HPLC Method for Delavirdine Analysis in Plasma

Parameter Condition

Column C18 (e.g., 250 x 4.6 mm, 5 um)

Isocratic or Gradient mixture of an aqueous
Mobile Phase buffer (e.g., phosphate buffer) and an organic

modifier (e.g., acetonitrile, methanol)

Flow Rate Typically 1.0 mL/min
) UV at a specific wavelength (e.g., 260 nm) or
Detection
Fluorescence
Injection Volume 20 pL

] Protein precipitation with acetonitrile followed by
Sample Preparation ] ] o
centrifugation and filtration.

Detailed Protocol for Plasma Sample Analysis:

e Sample Preparation:

[e]

To 200 pL of human plasma in a microcentrifuge tube, add a known concentration of an
appropriate internal standard.

[¢]

Add 400 pL of acetonitrile to precipitate plasma proteins.

o

Vortex the mixture for 1 minute.

o

Centrifuge at 10,000 rpm for 10 minutes.
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o Transfer the supernatant to a clean tube and evaporate to dryness under a stream of
nitrogen.

o Reconstitute the residue in 100 pL of the mobile phase.

o Inject 20 pL into the HPLC system.

o Chromatographic Conditions:

o Set up the HPLC system with a C18 column and the chosen mobile phase. A typical
mobile phase could be a mixture of phosphate buffer (pH adjusted) and acetonitrile in a
60:40 (v/v) ratio.

o Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable
baseline is achieved.

o Set the UV detector to the appropriate wavelength for delavirdine detection.
e Data Analysis:
o Integrate the peak areas of delavirdine and the internal standard.

o Construct a calibration curve by plotting the ratio of the peak area of delavirdine to the
internal standard against the concentration of the delavirdine standards.

o Determine the concentration of delavirdine in the plasma samples from the calibration
curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 4: NMR Parameters for Delavirdine Structural Characterization
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Parameter Condition
Spectrometer 400 MHz or higher
Deuterated Dimethyl Sulfoxide (DMSO-d6) or
Solvent
Deuterated Chloroform (CDCI3)
Nuclei 1H, 13C
Techniques 1D (1H, 13C), 2D (COSY, HSQC, HMBC)

Detailed Protocol for NMR Analysis:
e Sample Preparation:

o Dissolve approximately 5-10 mg of delavirdine in 0.5-0.7 mL of a suitable deuterated
solvent (e.g., DMSO-d6) in an NMR tube.

o Ensure the sample is fully dissolved; gentle warming or sonication may be applied if
necessary.

o Data Acquisition:
o Tune and shim the NMR spectrometer for the prepared sample.

o Acquire a 1D 1H NMR spectrum. Typical parameters include a 30-degree pulse angle, a
relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good
signal-to-noise ratio.

o Acquire a 1D 13C NMR spectrum using a proton-decoupled pulse sequence. A longer
relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be required
compared to the 1H spectrum.

o If necessary for complete structural elucidation, acquire 2D NMR spectra such as COSY
(to identify proton-proton couplings), HSQC (to correlate protons to their directly attached
carbons), and HMBC (to identify long-range proton-carbon correlations).

o Data Interpretation:
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o Process the acquired spectra using appropriate software (e.g., MestReNova, TopSpin).
o Integrate the signals in the 1H NMR spectrum to determine the relative number of protons.

o Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling
constants in the 1H NMR spectrum to assign protons to specific functional groups.

o Analyze the chemical shifts in the 13C NMR spectrum to identify the different carbon
environments.

o Use the 2D NMR data to confirm the assignments and establish the connectivity of the
molecule. A partial 1H NMR assignment in DMSO-d6 is as follows: 6 1.23 (d, 6H), 2.89 (s,
3H), 3.24 (brs, 4H), 3.69 (m, 1H), 3.99 (brs, 4H).[1]

Conclusion

This technical guide has provided a detailed overview of the chemical structure,
physicochemical properties, and analytical methodologies for delavirdine. The provided
experimental protocols for synthesis, HPLC, and NMR analysis offer a practical resource for
researchers. The visualization of its mechanism of action on CYP450 enzymes and its
synthetic workflow aims to facilitate a deeper understanding of this antiretroviral agent. This
compilation of technical information serves as a valuable reference for professionals in the
fields of medicinal chemistry, pharmacology, and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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